molecular formula C17H12O4 B14678043 (2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid CAS No. 36336-94-4

(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid

Cat. No.: B14678043
CAS No.: 36336-94-4
M. Wt: 280.27 g/mol
InChI Key: XHYGIRLYQKINHW-ZIAGYGMSSA-N
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Description

(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method involves the reaction of an alkene with a carbene or carbenoid intermediate, such as dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable cyclopropanation techniques, utilizing continuous flow reactors to maintain precise control over reaction conditions. This approach can enhance the efficiency and safety of the process, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting carboxylic acid groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the compound’s binding affinity and specificity, potentially leading to unique biological activities. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,9’-fluorene]-2-carboxamide: Similar spirocyclic structure but with different functional groups.

    Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxamide: Contains amide groups instead of carboxylic acids.

Uniqueness

(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .

Properties

CAS No.

36336-94-4

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

(1S,2S)-spiro[cyclopropane-3,9'-fluorene]-1,2-dicarboxylic acid

InChI

InChI=1S/C17H12O4/c18-15(19)13-14(16(20)21)17(13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1-8,13-14H,(H,18,19)(H,20,21)/t13-,14-/m1/s1

InChI Key

XHYGIRLYQKINHW-ZIAGYGMSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24[C@H]([C@@H]4C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C(C4C(=O)O)C(=O)O

Origin of Product

United States

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